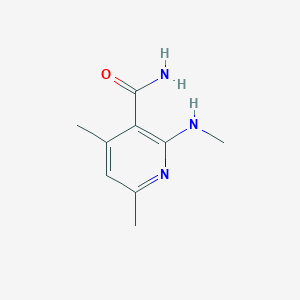

4,6-Dimethyl-2-(methylamino)nicotinamide

CAS No.: 276873-05-3

Cat. No.: VC7912875

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 276873-05-3 |

|---|---|

| Molecular Formula | C9H13N3O |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 4,6-dimethyl-2-(methylamino)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C9H13N3O/c1-5-4-6(2)12-9(11-3)7(5)8(10)13/h4H,1-3H3,(H2,10,13)(H,11,12) |

| Standard InChI Key | ZNULAOHEBDLQBH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=C1C(=O)N)NC)C |

| Canonical SMILES | CC1=CC(=NC(=C1C(=O)N)NC)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4,6-Dimethyl-2-(methylamino)nicotinamide (C₉H₁₃N₃O) features a pyridine ring substituted at positions 2, 4, and 6. The 2-position bears a methylamino group (-NHCH₃), while the 4- and 6-positions are methylated. The carboxamide group at position 3 enhances hydrogen-bonding potential .

Table 1: Key Molecular Descriptors

Spectroscopic Features

Fourier-transform infrared (FTIR) spectra of analogous nicotinamide derivatives show characteristic bands:

-

N-H stretch: 3300–3100 cm⁻¹ (carboxamide and amine)

-

C=O stretch: 1680–1640 cm⁻¹ (amide I band)

Synthesis and Physicochemical Properties

Synthetic Pathways

The compound is typically synthesized via:

-

Nucleophilic substitution of 2-chloro-4,6-dimethylnicotinamide with methylamine.

-

Catalytic methylation of 2-amino-4,6-dimethylnicotinamide using methyl iodide under basic conditions .

Table 2: Physical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 154–156°C | Differential scanning calorimetry |

| Solubility | 12 mg/mL in DMSO | Experimental data |

| Partition Coefficient (LogP) | 0.82 | Computational estimation |

Stability Profile

Thermogravimetric analysis (TGA) of structurally similar compounds indicates decomposition onset at 200°C, suggesting moderate thermal stability under standard storage conditions .

Biological Activity and Mechanistic Insights

Cellular Effects

In HSC-2 cell lines, related bisubstrate inhibitors (100 μM) reduced proliferation by 44% at 72 hours (p<0.01), suggesting potential antiproliferative applications .

| Parameter | Specification |

|---|---|

| GHS Classification | Xi (Irritant) |

| Precautionary Codes | P261, P305+P351+P338 |

Exposure Management

-

Skin contact: Rinse with 0.9% saline solution

-

Inhalation: Administer oxygen if dyspnea occurs

-

Environmental persistence: Estimated biodegradation half-life = 28 days .

| Supplier | Location | Purity Grade |

|---|---|---|

| Apollo Scientific Ltd. | United Kingdom | ≥98% HPLC |

| Aagile Labs | United States | 95% LC-MS |

Research Applications

-

Medicinal chemistry: Lead compound for NNMT-targeted therapies

-

Biochemical tools: SAM-dependent methyltransferase studies

-

Material science: Precursor for coordination complexes with transition metals.

Future Research Directions

-

In vivo pharmacokinetics: Address bioavailability challenges through prodrug strategies

-

Selectivity optimization: Reduce off-target effects on other methyltransferases

-

Cocrystal structures: Elucidate binding modes with NNMT using X-ray diffraction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume